molecular formula C15H14N4O B2575697 3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034588-15-1

3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2575697
CAS RN: 2034588-15-1
M. Wt: 266.304
InChI Key: AEFZVWBAFURZFH-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a chemical compound that is part of a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .


Synthesis Analysis

The synthesis of this compound involves a multigram scale in a cost-efficient manner . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold allows for the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of NH-pyrazole carbonic acids as a key intermediate . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also a key aspect of the synthesis .

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Synthesis of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[4,5-b]quinolines

    These compounds are synthesized through cyclocondensation of substituted 5-aminopyrazoles with benzylidene acetone. This method leads to the regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines containing a methyl group in the six-membered heterocycle. These compounds are of interest for their potential in creating new materials with unique properties (Orlov & Sidorenko, 2012).

  • Antimicrobial Activities of Thiazole and Pyrazole Derivatives

    Some derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have shown promising antimicrobial activities. The synthesis of these compounds involves the creation of thiazole and pyrazole derivatives, which are then tested for their antimicrobial efficacy, highlighting their potential in medical and pharmaceutical applications (Gouda et al., 2010).

  • Insecticidal Assessment Against Cotton Leafworm

    Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against Spodoptera littoralis, a major agricultural pest. This research demonstrates the potential of such compounds in developing new, more effective insecticides (Fadda et al., 2017).

  • Catalyst-Free Synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide Derivatives

    A novel class of compounds synthesized through 1,3-dipolar cycloaddition, followed by rearrangement, offers a rapid and efficient method for producing these derivatives under mild conditions without a catalyst. This approach could significantly impact the synthesis of complex molecules in organic chemistry (Liu et al., 2014).

  • Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

    The synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles demonstrates a high yield and regioselective approach, utilizing N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones. This research contributes to the field of medicinal chemistry by providing a method for creating compounds with potential biological activities (Moustafa et al., 2022).

Future Directions

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies .

properties

IUPAC Name

3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-10-11-2-1-3-12(8-11)15(20)18-13-5-7-19-14(9-13)4-6-17-19/h1-4,6,8,13H,5,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFZVWBAFURZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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